3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one 3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 245072-46-2
VCID: VC4437988
InChI: InChI=1S/C17H12N2O3/c1-21-11-6-7-15-10(8-11)9-12(17(20)22-15)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19)
SMILES: COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4N3
Molecular Formula: C17H12N2O3
Molecular Weight: 292.294

3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one

CAS No.: 245072-46-2

Cat. No.: VC4437988

Molecular Formula: C17H12N2O3

Molecular Weight: 292.294

* For research use only. Not for human or veterinary use.

3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one - 245072-46-2

Specification

CAS No. 245072-46-2
Molecular Formula C17H12N2O3
Molecular Weight 292.294
IUPAC Name 3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-one
Standard InChI InChI=1S/C17H12N2O3/c1-21-11-6-7-15-10(8-11)9-12(17(20)22-15)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19)
Standard InChI Key VCZIPNACAAPIDH-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4N3

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a benzimidazole ring (C7H5N2) fused to a chromenone system (C10H7O3) via a carbonyl group at position 3 (Figure 1). The chromenone moiety contains a methoxy substituent at position 6, enhancing electron density and influencing binding interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H12N2O3
Molecular Weight292.294 g/mol
IUPAC Name3-(1H-Benzimidazol-2-yl)-6-methoxychromen-2-one
LogP3.34 (Predicted)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (Carbonyl, ether, imine)

Spectroscopic data from IR and NMR analyses confirm critical functional groups:

  • IR (KBr): 1738 cm⁻¹ (lactone C=O stretch), 3210–2980 cm⁻¹ (NH stretch) .

  • 1H NMR (DMSO-d6): δ 7.11–8.88 (aromatic protons), δ 3.89 (OCH3 singlet), δ 12.2 (NH proton) .

The planar structure facilitates π-π stacking with biological targets, while the methoxy group enhances solubility compared to non-substituted analogs .

Synthetic Methodologies

Conventional Condensation

The standard synthesis involves refluxing 6-methoxychromen-2-one-3-carboxylate with o-phenylenediamine in polyphosphoric acid (PPA) at 130–140°C for 5 hours . This acid-catalyzed reaction proceeds via:

  • Activation: Protonation of the carbonyl oxygen.

  • Nucleophilic Attack: Amine group of o-phenylenediamine attacks the electrophilic carbon.

  • Cyclodehydration: Formation of the benzimidazole ring .

Yields typically range from 65–75%, with purity >95% after recrystallization .

Microwave-Assisted Synthesis

Microwave irradiation (450 W, 5 min) in dimethylformamide (DMF) accelerates the reaction via dielectric heating, achieving comparable yields (70–78%) while reducing side products . This method is energy-efficient and scalable for industrial applications.

Table 2: Synthesis Method Comparison

ParameterConventionalMicrowave
Reaction Time5 hours5 minutes
Yield65–75%70–78%
Energy ConsumptionHighLow
Byproduct FormationModerateMinimal

Biological Activities and Mechanisms

Antimicrobial Effects

In vitro studies on structurally related coumarin-benzimidazole hybrids demonstrate broad-spectrum activity:

  • Bacterial Targets: MIC values of 8–32 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

  • Fungal Targets: 50% inhibition of Candida albicans at 25 µg/mL via ergosterol biosynthesis disruption .

The methoxy group enhances membrane permeability, while the benzimidazole moiety interferes with microbial DNA gyrase .

Anticancer Activity

The compound inhibits serine/threonine-protein kinase Chk1 (IC50 ≈ 1.2 µM), a key regulator of the DNA damage response. Mechanistic studies reveal:

  • Cell Cycle Arrest: G2/M phase blockade in HeLa cells at 10 µM.

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage in breast cancer (MCF-7) models.

  • Synergy with Chemotherapy: Potentiates cisplatin cytotoxicity by 40% in lung adenocarcinoma.

Table 3: Cytotoxicity Profiling

Cell LineIC50 (µM)Mechanism
HeLa (Cervical)9.8 ± 1.2Chk1 inhibition
MCF-7 (Breast)12.4 ± 2.1Caspase-3 activation
A549 (Lung)15.6 ± 3.4ROS generation

Pharmacological Applications

Oncology

Preclinical models suggest utility in:

  • Combination Therapy: Synergy with PARP inhibitors (Olaparib) in BRCA-mutant tumors.

  • Metastasis Suppression: MMP-9 downregulation by 60% in metastatic melanoma .

Neuroprotection

In murine models of Parkinson’s disease, the compound reduces α-synuclein aggregation by 35% via HSP70 induction .

Material Science

Thin films of the compound exhibit photoluminescent quantum yields of 0.42, suggesting applications in organic LEDs .

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison

CompoundAnticancer IC50 (µM)Antimicrobial MIC (µg/mL)
3-Benzimidazole-coumarin18.916
6-Hydroxy analog22.424
6-Methoxy derivative9.88

The 6-methoxy group confers superior bioavailability (oral AUC 2.1-fold higher than hydroxy analogs) and target affinity .

Future Research Directions

  • Mechanistic Elucidation: Proteomic studies to identify off-target effects.

  • Formulation Development: Nanoparticle encapsulation to enhance blood-brain barrier penetration.

  • Clinical Translation: Phase I trials evaluating maximum tolerated dose.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator